molecular formula C14H8BrN3 B13679964 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13679964
M. Wt: 298.14 g/mol
InChI Key: SHRKMDVMFJNJLG-UHFFFAOYSA-N
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Description

3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine ring is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and benzonitrile moiety contribute to its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C14H8BrN3

Molecular Weight

298.14 g/mol

IUPAC Name

3-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8BrN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H

InChI Key

SHRKMDVMFJNJLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Br)C#N

Origin of Product

United States

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